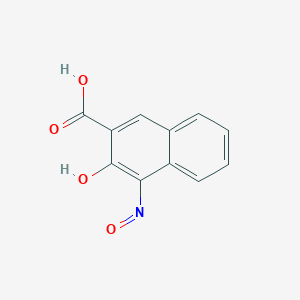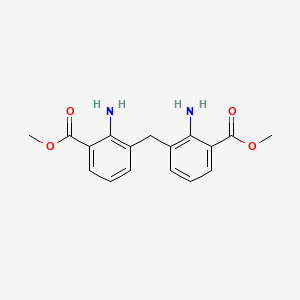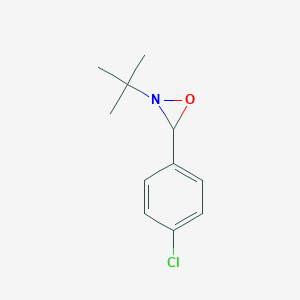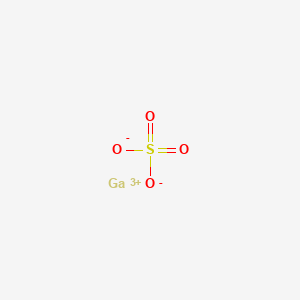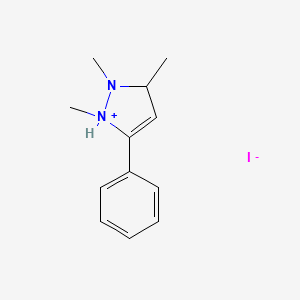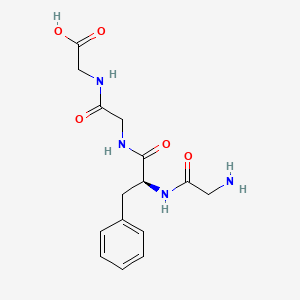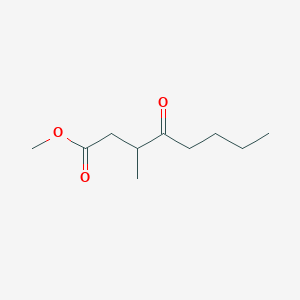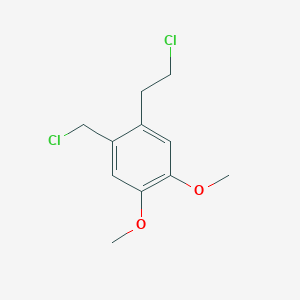
1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms attached to an ethyl and a methyl group, respectively, on a benzene ring that also contains two methoxy groups
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene typically involves the chlorination of 4,5-dimethoxybenzene. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms, facilitated by the presence of the methoxy groups which activate the ring towards electrophilic substitution.
Industrial production methods may involve more efficient and scalable processes, potentially utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding ethyl and methyl derivatives without the chlorine atoms.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or the disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene include:
1-(2-Chloroethyl)-4,5-dimethoxybenzene: Lacks the chloromethyl group, leading to different reactivity and applications.
2-(Chloromethyl)-4,5-dimethoxybenzene:
4,5-Dimethoxybenzene: The parent compound without any chlorine substituents, used as a starting material in various syntheses.
Properties
CAS No. |
35491-92-0 |
|---|---|
Molecular Formula |
C11H14Cl2O2 |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-(chloromethyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C11H14Cl2O2/c1-14-10-5-8(3-4-12)9(7-13)6-11(10)15-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
JFHCSOUFIMNQQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCCl)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


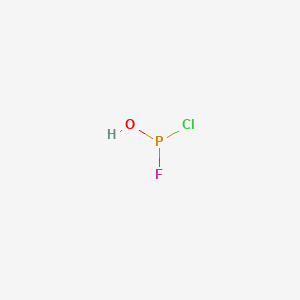
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
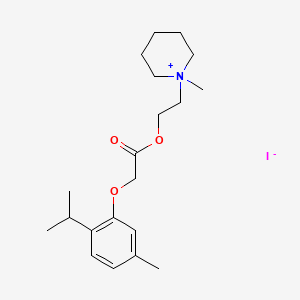
silane](/img/structure/B14690547.png)

